(1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide
Description
Properties
CAS No. |
159383-32-1 |
|---|---|
Molecular Formula |
C14H14N6 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C14H14N6/c15-10-16-13-7-4-8-19(13)9-14-17-11-18-20(14)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
CIWIVNUSRREKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC#N)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable amine precursor.
Introduction of the Cyanamide Group: The final step involves the reaction of the intermediate with cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation Products: Various oxidized triazole derivatives.
Reduction Products: Amines derived from the reduction of the cyanamide group.
Substitution Products: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
The compound is of particular interest in medicinal chemistry for its potential as a drug candidate. Its structure suggests it could interact with a variety of biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to biological targets. The cyanamide group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
The triazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Findings :
- Phenyl vs.
- Methyl vs. Ethyl Substituents : N-Ethyl analogs (e.g., 4a in ) exhibit lower MBC values (62.5 µg/mL) compared to N-methyl derivatives (125 µg/mL), suggesting improved bactericidal efficacy .
- Cyanamide vs. Thioether Groups : The cyanamide group in the target compound may confer greater metabolic stability compared to thioether-linked analogs, which are prone to oxidation .
Physical and Spectral Properties
- Melting Points: Triazole derivatives with fused systems (e.g., pyrazolopyridinone in ) exhibit higher melting points (100–102°C) due to crystallinity, whereas flexible side chains (e.g., propargyl alcohol in ) reduce melting points .
- Solubility : Sulfanyl-containing analogs () show improved aqueous solubility compared to cyanamide derivatives, which are likely more lipophilic .
Antimicrobial Activity:
Biological Activity
The compound (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide , also known by its chemical identifier CID 759769, belongs to a class of triazole derivatives that have garnered attention for their potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and related research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure features a triazole ring which is known for its diverse biological activities. The compound's structural components suggest potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Research indicates that compounds containing the triazole moiety can exhibit multiple mechanisms of action:
- Antiproliferative Effects : The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, related triazole compounds have shown significant cytotoxicity against breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase .
- Aromatase Inhibition : Some studies suggest that triazole derivatives can inhibit aromatase activity, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. This dual-targeting approach enhances their therapeutic potential .
Anticancer Activity
A series of studies have evaluated the anticancer properties of triazole derivatives similar to this compound. Notably:
- Cell Lines Tested : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- IC50 Values : Related compounds have demonstrated IC50 values as low as 52 nM in MCF-7 cells, indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound X | MCF-7 | 52 |
| Compound Y | MDA-MB-231 | 74 |
Enzyme Inhibition
The ability to inhibit specific enzymes is another significant aspect of the biological activity of triazole derivatives:
- Acetylcholinesterase (AChE) : Some synthesized triazoles have shown inhibitory effects on AChE, suggesting potential applications in treating neurological disorders .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Breast Cancer Treatment : A study demonstrated that a related compound caused significant G2/M phase arrest in MCF-7 cells and induced apoptosis through mitochondrial pathways .
- Enzyme Inhibition Studies : Research on thiosemicarbazones showed that certain triazoles exhibited high antioxidant activity and effectively inhibited metabolic enzymes like AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
